molecular formula C21H16ClN3O B12507545 N-(3-chloro-2-methylphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide

N-(3-chloro-2-methylphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B12507545
M. Wt: 361.8 g/mol
InChI Key: STRMCCQLIQWBOY-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a naphthalene moiety, and a substituted phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the naphthalene and phenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: Utilized in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide
  • N-(3-chloro-2-methylphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxylic acid
  • N-(3-chloro-2-methylphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxylate

Uniqueness

This compound stands out due to its specific combination of functional groups and structural features, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C21H16ClN3O

Molecular Weight

361.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H16ClN3O/c1-13-17(22)10-5-11-18(13)23-21(26)20-12-19(24-25-20)16-9-4-7-14-6-2-3-8-15(14)16/h2-12H,1H3,(H,23,26)(H,24,25)

InChI Key

STRMCCQLIQWBOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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